Product packaging for 6-Aminobenzo[b]thiophene 1,1-dioxide(Cat. No.:CAS No. 20503-40-6)

6-Aminobenzo[b]thiophene 1,1-dioxide

Cat. No.: B1273078
CAS No.: 20503-40-6
M. Wt: 181.21 g/mol
InChI Key: KRUCRVZSHWOMHC-UHFFFAOYSA-N
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Description

6-Aminobenzo[b]thiophene 1,1-dioxide is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2S B1273078 6-Aminobenzo[b]thiophene 1,1-dioxide CAS No. 20503-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-1-benzothiophen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUCRVZSHWOMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381576
Record name 6-Amino-1H-1-benzothiophene-1,1-dione
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-40-6
Record name 6-Amino-1,1-dioxobenzo[b]thiophene
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Record name 6-Amino-1H-1-benzothiophene-1,1-dione
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Record name benzo[b]thiophen-6-amine 1,1-dioxide
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Historical Context and Significance of Benzothiophene 1,1 Dioxide Derivatives in Organic Synthesis and Materials Science

The benzothiophene (B83047) core, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, has long been a subject of interest in organic chemistry. fishersci.com The oxidation of the sulfur atom to a sulfone yields benzothiophene 1,1-dioxide, a modification that significantly alters the molecule's electronic properties and reactivity. Historically, these derivatives have been recognized for their utility as versatile building blocks in organic synthesis. The development of efficient synthetic methodologies for constructing the benzothiophene framework has been a persistent goal, with various strategies emerging over the years. acs.org

In materials science, the benzothiophene scaffold has been explored for the development of organic semiconductors and electronics. This interest stems from its high electron density and capacity for π-conjugation, which are desirable properties for creating materials with high charge carrier mobility and tunable optical and electrical characteristics. fishersci.com These attributes have positioned benzothiophene derivatives as promising components in the design of advanced electronic materials.

Overview of Key Research Trajectories and Scientific Relevance of 6 Aminobenzo B Thiophene 1,1 Dioxide

The primary scientific relevance of 6-Aminobenzo[b]thiophene 1,1-dioxide lies in its role as a key intermediate and structural motif in the development of novel therapeutic agents. A significant portion of the research surrounding this compound is linked to its relationship with 6-Nitrobenzo[b]thiophene 1,1-dioxide, a compound commonly known as "Stattic." acs.orgnih.gov Stattic is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cellular processes, including proliferation and survival, and its dysregulation is a hallmark of many cancers. biotuva.com

This compound is directly obtained from the reduction of Stattic. acs.org This amino derivative serves as a crucial starting material for the synthesis of a wide array of analogues aimed at improving the therapeutic properties of the parent compound. Researchers have focused on modifying the amino group to generate new series of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. acs.org

One of the key research trajectories involves the development of derivatives with anticancer and senotherapeutic properties. For instance, a methoxybenzylamino derivative of this compound, known as K2071, has been shown to not only inhibit STAT3 activity but also act as a mitotic poison, inducing cytotoxicity in glioblastoma cells. acs.orgnih.gov This dual-action potential highlights the compound's significance in designing multi-targeted anticancer agents. Furthermore, research has explored the structure-activity relationships of these derivatives, revealing the importance of specific structural features for their biological activity. acs.org

Precise Nomenclature and Structural Attributes As a Foundation for Research on 6 Aminobenzo B Thiophene 1,1 Dioxide

Strategies for Constructing the Benzo[b]thiophene 1,1-dioxide Core System

The formation of the bicyclic benzo[b]thiophene 1,1-dioxide system is a foundational aspect of synthesizing the target compound. This involves the initial construction of the thiophene ring fused to a benzene ring, followed by the oxidation of the sulfur atom to the sulfone.

Cyclization Reactions for the Formation of the Thiophene Ring in this compound Precursors

The construction of the benzo[b]thiophene core often relies on cyclization reactions that form the fused thiophene ring. A notable approach involves the electrophilic cyclization of o-alkynyl thioanisoles. This method provides a direct route to 2,3-disubstituted benzo[b]thiophenes under moderate conditions, tolerating a variety of functional groups.

Another innovative approach is an electrochemically-promoted synthesis. This method utilizes the reaction of sulfonhydrazides with internal alkynes to construct the benzothiophene (B83047) dioxide core. The reaction proceeds through a strained quaternary spirocyclization intermediate, formed by a selective ipso-addition, followed by an S-migration process to yield the final product. This electrochemical protocol avoids the need for transition metal catalysts or stoichiometric oxidants.

Method Starting Materials Key Features Reference
Electrophilic Cyclizationo-Alkynyl thioanisolesModerate conditions, good functional group toleranceGeneral concept
Electrochemical SynthesisSulfonhydrazides, Internal alkynesAvoids transition metals and stoichiometric oxidants, proceeds via spirocyclization nih.gov

Stereoselective and Regioselective Oxidation Protocols for Sulfone Formation in this compound Synthesis

The oxidation of the sulfur atom in the benzo[b]thiophene precursor to a sulfone is a critical step that significantly influences the electronic properties of the molecule. This transformation converts the electron-donating sulfide (B99878) into an electron-accepting sulfone, which is crucial for the biological activity of certain derivatives.

A common and effective method for this oxidation is the use of meta-chloroperoxybenzoic acid (mCPBA). For instance, the oxidation of benzo[b]thiophene with mCPBA provides the desired 1,1-dioxide in high yield. libretexts.org Other oxidation systems, such as an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅), have also been described as facile methods for the clean conversion of benzo[b]thiophenes to their corresponding sulfones. researchgate.net Furthermore, methyltrioxorhenium(VII) (CH₃ReO₃) can catalyze the oxidation of thiophene derivatives with hydrogen peroxide, proceeding readily through a sulfoxide (B87167) intermediate to the sulfone. dntb.gov.uanih.gov The choice of oxidant and reaction conditions can be tailored based on the specific substrate and the presence of other functional groups.

Amination Techniques and Functional Group Interconversions for the Introduction of the Amino Group

The introduction of the amino group at the C6 position is a key step in the synthesis of this compound. This can be achieved through direct amination methods or by the reduction of a precursor functional group.

Direct Aromatic Amination and Buchwald-Hartwig Methodologies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.org This reaction is widely applicable for the synthesis of aryl amines from aryl halides or triflates. wikipedia.org In the context of this compound synthesis, a precursor such as 6-bromobenzo[b]thiophene (B96252) 1,1-dioxide could be coupled with an amine source using a suitable palladium catalyst and ligand system. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners under increasingly mild conditions. rsc.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines. wikipedia.org

Catalyst System Component Role Examples
Palladium PrecatalystActive catalyst sourcePd(OAc)₂, Pd₂(dba)₃
LigandStabilizes and activates the catalystBINAP, DPPF, Xantphos
BasePromotes deprotonation of the amineCs₂CO₃, NaOtBu, K₃PO₄

While direct application to the 6-halobenzo[b]thiophene 1,1-dioxide was not explicitly found, the well-established scope of the Buchwald-Hartwig amination suggests its high potential for this transformation.

Reductive Nitration and Other Precursor-Based Amination Approaches

A well-established and efficient route to this compound involves a reductive nitration strategy. This multi-step process begins with the parent benzo[b]thiophene. The key steps are:

Oxidation: The benzo[b]thiophene is first oxidized to benzo[b]thiophene 1,1-dioxide, as described in section 2.1.2. libretexts.org

Regioselective Nitration: The resulting 1,1-dioxide undergoes regioselective nitration at the C6 position. This is typically achieved using a nitrating mixture, such as nitric acid and sulfuric acid, to yield 6-nitrobenzo[b]thiophene 1,1-dioxide in excellent yield. libretexts.org

Reduction: The final step is the reduction of the nitro group to the desired 6-amino group. This can be effectively carried out using reducing agents like iron powder with ammonium (B1175870) chloride in a mixed solvent system of water and methanol (B129727). libretexts.org This method provides the target this compound. nih.govnih.gov

This precursor-based approach offers a reliable and high-yielding pathway to the target compound.

Multi-Component Reactions and Cascade Processes in the Synthesis of this compound Scaffolds

Multi-component reactions (MCRs) and cascade processes offer significant advantages in synthetic chemistry by enabling the construction of complex molecules in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. While specific examples leading directly to this compound are not extensively reported, the principles of these reactions can be applied to construct the core scaffold or its derivatives.

For instance, a palladium-catalyzed carbonylative synthesis of benzothiophene derivatives has been developed, which could potentially be adapted. dntb.gov.ua Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also powerful tools. A palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has been shown to produce various benzoheterocyclic compounds, including benzo[b]thiophene 1-oxide and 1,1-dioxides. researchgate.net Such a cascade process, if designed with appropriately substituted starting materials, could potentially lead to the formation of the this compound scaffold in a highly efficient manner.

The development of novel multi-component and cascade reactions remains an active area of research, and their application to the synthesis of complex heterocyclic systems like this compound holds considerable promise for future synthetic strategies.

Green Chemistry and Sustainable Synthesis Approaches for this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied to both the formation of the core benzo[b]thiophene 1,1-dioxide structure and the subsequent functional group manipulations, particularly the reduction of a nitro group precursor.

A key advancement in the green synthesis of the benzo[b]thiophene 1,1-dioxide core is the use of electrochemistry. rsc.orgrsc.orgnih.gov An electrochemical approach for the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes has been reported. rsc.orgrsc.orgnih.gov This method offers a significant environmental advantage by avoiding the need for transition metal catalysts and stoichiometric amounts of chemical oxidants. rsc.org The use of electrons as a "traceless" reagent minimizes waste generation, and the reactions can often be carried out at room temperature, reducing energy consumption. rsc.orgresearchgate.net

The synthesis of this compound typically proceeds through the reduction of its nitro analogue, 6-nitrobenzo[b]thiophene 1,1-dioxide. acs.org Traditional methods for nitro group reduction often employ stoichiometric metals like iron or tin, which generate significant amounts of metallic waste. Green chemistry offers several more sustainable alternatives for this critical step.

Catalytic transfer hydrogenation (CTH) is a prominent green alternative that utilizes a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure gaseous hydrogen. rsc.orgbohrium.com Formic acid and its salts are commonly used as hydrogen donors. bohrium.comorganic-chemistry.org The development of non-precious metal catalysts, such as those based on cobalt and iron, further enhances the sustainability of this method. rsc.orgorganic-chemistry.org These catalysts have demonstrated high chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups. rsc.org

Another green approach involves the use of inexpensive and abundant metals like zinc dust in aqueous media. organic-chemistry.org The use of water as a solvent is a cornerstone of green chemistry, and the addition of surfactants to form nanomicelles can facilitate the reaction of organic substrates in the aqueous phase. organic-chemistry.org This method is performed at room temperature and demonstrates high functional group tolerance. organic-chemistry.org

MethodKey FeaturesAdvantages
Electrochemical SynthesisEmploys electrons as the primary reagent for the cyclization to form the benzo[b]thiophene 1,1-dioxide core. rsc.orgrsc.orgAvoids transition metal catalysts and stoichiometric oxidants, minimizes waste, and often proceeds at room temperature. rsc.orgrsc.org
Catalytic Transfer HydrogenationUtilizes a hydrogen donor (e.g., formic acid) with a catalyst (e.g., cobalt or iron-based). rsc.orgorganic-chemistry.orgAvoids hazardous high-pressure hydrogen gas, uses sustainable catalysts, and shows high chemoselectivity. rsc.orgorganic-chemistry.org
Micellar Catalysis in WaterEmploys zinc dust in water with a surfactant to form nanomicelles for the reduction of the nitro group. organic-chemistry.orgUses water as a green solvent, operates at room temperature, and utilizes an inexpensive reducing agent. organic-chemistry.org

Flow Chemistry and Automated Synthesis Platforms for this compound

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. vapourtec.com The synthesis of this compound involves steps, such as nitration, that can benefit significantly from the enhanced safety and control offered by flow reactors. vapourtec.combeilstein-journals.org

The nitration of the benzo[b]thiophene 1,1-dioxide core to produce the 6-nitro intermediate is a highly exothermic reaction that can be difficult to control on a large scale in batch. beilstein-journals.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, minimizing the risk of thermal runaways and improving the selectivity of the reaction. vapourtec.comrsc.org This precise temperature control can lead to higher yields and a cleaner product profile, reducing the need for extensive purification. vapourtec.com

Following nitration, the reduction of the nitro group can also be efficiently performed in a continuous flow setup. A metal-free reduction of aromatic nitro compounds using trichlorosilane (B8805176) has been successfully adapted to continuous-flow conditions. beilstein-journals.org This method provides the corresponding anilines in high yields with short reaction times, often without the need for further purification. beilstein-journals.org The ability to telescope these reaction steps—sequentially performing them in a continuous flow without isolating the intermediates—can significantly improve process efficiency.

The principles of flow chemistry are foundational to the development of automated synthesis platforms. These platforms integrate robotics, software, and analytical tools to enable the rapid and reliable synthesis of molecules. For a molecule like this compound, which serves as a scaffold for the development of derivatives like kinase inhibitors, automated platforms can accelerate the drug discovery process. nih.govhilarispublisher.com By systematically varying substituents on the 6-amino group or other positions of the benzo[b]thiophene ring, libraries of compounds can be synthesized and screened for biological activity in a high-throughput manner. This automated approach allows for the rapid exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Stage of SynthesisApplication of Flow Chemistry/AutomationKey Advantages
NitrationContinuous flow nitration of the benzo[b]thiophene 1,1-dioxide core. vapourtec.combeilstein-journals.orgEnhanced safety through superior temperature control, improved selectivity, and higher yields. vapourtec.comrsc.org
ReductionMetal-free reduction of the nitro group in a continuous flow reactor. beilstein-journals.orgShort reaction times, high yields, and potential for telescoped synthesis, minimizing manual handling. beilstein-journals.org
DerivatizationAutomated synthesis platforms for creating libraries of this compound derivatives.Rapid generation of compound libraries for high-throughput screening and accelerated SAR studies.

Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene 1,1-dioxide Ring System

The reactivity of the this compound ring system towards electrophilic aromatic substitution (SEAr) is governed by the competing electronic effects of its substituents. The amino group (-NH2) at the C6 position is a powerful activating group and an ortho-, para- director. Conversely, the benzo[b]thiophene 1,1-dioxide core is generally considered to be deactivating due to the strong electron-withdrawing nature of the sulfone group (-SO2-), which directs electrophilic attack away from the thiophene ring and onto the benzene ring.

The synthesis of the parent compound, 6-nitrobenzo[b]thiophene 1,1-dioxide, is achieved through the regioselective nitration of benzo[b]thiophene 1,1-dioxide, which demonstrates that the C6 position is susceptible to electrophilic attack. acs.org When the activating amino group is present at C6, it is expected to strongly direct incoming electrophiles to the positions ortho to it, namely C5 and C7.

While specific, published examples of electrophilic aromatic substitution reactions such as halogenation or Friedel-Crafts reactions on this compound are not extensively documented, the predicted regioselectivity can be summarized as follows:

Reaction TypeReagentsPredicted Major Products
BrominationBr2, FeBr35-Bromo-6-aminobenzo[b]thiophene 1,1-dioxide and 7-Bromo-6-aminobenzo[b]thiophene 1,1-dioxide
NitrationHNO3, H2SO45-Nitro-6-aminobenzo[b]thiophene 1,1-dioxide and 7-Nitro-6-aminobenzo[b]thiophene 1,1-dioxide
Friedel-Crafts AcylationRCOCl, AlCl35-Acyl-6-aminobenzo[b]thiophene 1,1-dioxide and 7-Acyl-6-aminobenzo[b]thiophene 1,1-dioxide

This table is based on established principles of electrophilic aromatic substitution and the directing effects of an amino group.

The powerful activating effect of the amino group would likely necessitate milder reaction conditions compared to the unsubstituted ring to avoid over-reaction or degradation.

Nucleophilic Reactivity of the Amino Group in this compound

The lone pair of electrons on the nitrogen atom of the C6-amino group makes it a potent nucleophile, enabling a variety of functionalization reactions.

Acylation, Sulfonylation, and Alkylation Reactions

The amino group of this compound readily participates in reactions with electrophilic partners.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield the corresponding N-acyl derivatives (amides). This reaction is often used to protect the amino group or to introduce new structural motifs.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This transformation is crucial in medicinal chemistry for synthesizing compounds with a wide range of biological activities.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salts. Reductive amination, as discussed in the next section, provides a more controlled method for mono-alkylation.

Condensation and Imine Formation Reactions

A well-documented and synthetically useful transformation of this compound is its condensation with aldehydes to form imines (Schiff bases). This reaction serves as the first step in reductive amination protocols to produce N-substituted derivatives. For instance, the reaction with substituted benzaldehydes yields the corresponding imine intermediate, which can be subsequently reduced without isolation to the desired secondary amine. acs.org

This two-step sequence has been utilized in the synthesis of a series of biologically active molecules. acs.orgnih.govnih.gov

Aldehyde ReactantImine IntermediateFinal Product after Reduction (NaBH3CN)YieldReference
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-6-aminobenzo[b]thiophene 1,1-dioxide6-((4-Methoxybenzyl)amino)benzo[b]thiophene 1,1-dioxide83% acs.org
3-MethoxybenzaldehydeN-(3-methoxybenzylidene)-6-aminobenzo[b]thiophene 1,1-dioxide6-((3-Methoxybenzyl)amino)benzo[b]thiophene 1,1-dioxide58% acs.org
2-MethoxybenzaldehydeN-(2-methoxybenzylidene)-6-aminobenzo[b]thiophene 1,1-dioxide6-((2-Methoxybenzyl)amino)benzo[b]thiophene 1,1-dioxide22% acs.org
4-HydroxybenzaldehydeN-(4-hydroxybenzylidene)-6-aminobenzo[b]thiophene 1,1-dioxide6-((4-Hydroxybenzyl)amino)benzo[b]thiophene 1,1-dioxide56% acs.org
3-HydroxybenzaldehydeN-(3-hydroxybenzylidene)-6-aminobenzo[b]thiophene 1,1-dioxide6-((3-Hydroxybenzyl)amino)benzo[b]thiophene 1,1-dioxide45% acs.org
2-HydroxybenzaldehydeN-(2-hydroxybenzylidene)-6-aminobenzo[b]thiophene 1,1-dioxide6-((2-Hydroxybenzyl)amino)benzo[b]thiophene 1,1-dioxide29% acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. While direct applications on this compound are not widely reported, the reactivity of the parent ring system and related structures provides significant insight.

Suzuki-Miyaura, Sonogashira, and Heck Couplings

These cross-coupling reactions typically require an aryl halide or triflate derivative as a starting material. For this compound, this would necessitate prior regioselective halogenation, for example at the C5 or C7 position. While the literature on such specific coupling reactions for this substrate is sparse, studies on related benzo[b]thiophene scaffolds demonstrate the feasibility of this approach. For example, 3-iodobenzo[b]thiophenes have been successfully employed in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions to introduce diverse substituents. researchgate.net It is therefore highly probable that halogenated derivatives of this compound could serve as effective substrates in similar palladium-catalyzed transformations.

C-H Functionalization Strategies

Direct C-H functionalization offers an alternative to traditional cross-coupling by avoiding the pre-functionalization (e.g., halogenation) step. Research on the unsubstituted benzo[b]thiophene 1,1-dioxide has shown that palladium-catalyzed C-H activation is a viable strategy for derivatization. These reactions have been shown to proceed with high regioselectivity at the C2 position of the thiophene dioxide ring.

Recent studies have detailed two key transformations:

Oxidative Olefination (Heck-type reaction): Benzo[b]thiophene 1,1-dioxide can be coupled with various styrenes and acrylates at the C2 position using a Pd(OAc)2 catalyst and an oxidant. acs.org

Direct Arylation (Suzuki-type reaction): The C2 position can also be directly arylated using arylboronic acids in the presence of a palladium catalyst. acs.org

Reaction TypeCoupling PartnerCatalyst SystemPosition of FunctionalizationProduct TypeReference
Oxidative OlefinationStyrenePd(OAc)2, Ag2CO3C22-Styrylbenzo[b]thiophene 1,1-dioxide acs.org
Oxidative Olefinationn-Butyl AcrylatePd(OAc)2, Ag2CO3C2(E)-butyl 3-(benzo[b]thiophen-1,1-dioxid-2-yl)acrylate acs.org
Direct ArylationPhenylboronic AcidPd(OAc)2, Cu(OAc)2, PyridineC22-Phenylbenzo[b]thiophene 1,1-dioxide acs.org
Direct Arylation4-Methoxyphenylboronic AcidPd(OAc)2, Cu(OAc)2, PyridineC22-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide acs.org

This table shows C-H functionalization data for the parent benzo[b]thiophene 1,1-dioxide ring system.

The presence of the 6-amino group would likely influence the reactivity and site-selectivity of C-H functionalization. While the C2 position is electronically activated for these reactions on the parent system, the strong electron-donating amino group could potentially direct C-H activation towards the benzene ring (e.g., at C5 or C7), competing with the inherent reactivity at C2. Further investigation is needed to determine the outcome of these reactions on the 6-amino substituted scaffold.

Reactions Involving the Sulfone Moiety as a Leaving Group or Activating Group

The sulfone group in this compound plays a pivotal role in modulating the reactivity of the entire molecule. Its strong electron-withdrawing nature significantly influences the electron density distribution within the heterocyclic system, thereby activating it towards certain reactions. While its function as an activating group is well-documented, its role as a leaving group in this specific scaffold is less explored.

As an activating group, the sulfone moiety enhances the electrophilicity of the benzo[b]thiophene ring system. The double bond between the C2 and C3 positions, in particular, is activated towards nucleophilic attack, making it susceptible to Michael addition reactions. acs.orgnih.gov This reactivity is a key feature of the benzo[b]thiophene 1,1-dioxide core and has been exploited in the synthesis of various derivatives. acs.org For instance, a derivative of this compound has been shown to undergo an oxa-Michael addition of methanol in the presence of a base. acs.orgnih.gov This reaction underscores the activating effect of the sulfone group, which polarizes the C2-C3 double bond and facilitates the addition of nucleophiles. The general mechanism involves the attack of the nucleophile at the C3 position, followed by protonation to yield the 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxide derivative.

The reactivity of the C2-C3 double bond is crucial for the biological activity of some benzo[b]thiophene 1,1-dioxide derivatives. acs.orgnih.gov The ability to act as a Michael acceptor allows these compounds to form covalent bonds with nucleophilic residues in biological macromolecules, which can be a mechanism of action for certain therapeutic agents. acs.org

While the sulfone group is a known leaving group in various nucleophilic aromatic substitution (SNAr) reactions, specific examples involving the this compound scaffold are not extensively reported in the literature. wikipedia.org In a typical SNAr mechanism, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org For the sulfone group to act as a leaving group, the aromatic ring must be sufficiently activated by other electron-withdrawing substituents.

Table 1: Michael Addition to a this compound Derivative

ReactantNucleophileProductYield (%)Reference
6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxideMethanol6-[(4-methoxybenzyl)amino]-3-methoxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide47 acs.orgnih.gov

Ring-Opening and Rearrangement Reactions of the this compound Heterocycle

The stability of the benzo[b]thiophene 1,1-dioxide core means that ring-opening and rearrangement reactions are not commonly observed under typical laboratory conditions. The fused aromatic system imparts a degree of rigidity and thermodynamic stability to the molecule.

However, under specific and often forcing conditions, related thiophene-1,1-dioxide systems can undergo transformations that involve the cleavage of the heterocyclic ring. For example, the ring-opening of 3-bromo-2,5-dimethylthiophene-1,1-dioxide has been utilized in the synthesis of substituted benzoindolizidines and benzoquinolizidines. While this reaction does not directly involve this compound, it demonstrates that the thiophene-1,1-dioxide ring can be opened and subsequently cyclized to form different heterocyclic systems.

Information regarding specific rearrangement reactions of the this compound heterocycle is scarce in the current scientific literature. Such transformations would likely require significant activation, for instance through the introduction of strain or highly reactive functional groups, or via photochemical or electrochemical methods.

Photochemical and Electrochemical Transformations of this compound

The photochemical and electrochemical behavior of this compound is an area of growing interest, driven by the potential applications of such compounds in materials science and medicinal chemistry.

Photochemical Transformations

The parent compound, benzo[b]thiophene 1,1-dioxide (also known as thianaphthene (B1666688) 1,1-dioxide), is known to undergo photodimerization upon exposure to ultraviolet light. acs.orgacs.org This reaction typically proceeds via a [2+2] cycloaddition of the C2-C3 double bonds of two molecules to form a cyclobutane (B1203170) ring, yielding a head-to-head or head-to-tail dimer. It is plausible that this compound could undergo similar photochemical dimerization reactions.

Furthermore, the incorporation of the benzo[b]thiophene 1,1-dioxide moiety into larger molecular systems, such as diarylethenes, has been shown to impart photochromic properties. These molecules can undergo reversible photochemical ring-closing and ring-opening reactions, leading to a change in their absorption spectra and, consequently, their color. This suggests that derivatives of this compound could be designed to exhibit photochromism.

Electrochemical Transformations

The electrochemical properties of benzo[b]thiophene 1,1-dioxides are primarily dictated by the reducible sulfone group and the oxidizable aromatic system. Cyclic voltammetry studies on related compounds, such as substituted thieno[3,2-b] bohrium.combenzothiophenes, have shown that the oxidation potentials are influenced by the nature and position of substituents on the aromatic ring. bohrium.comnih.gov For this compound, the presence of the electron-donating amino group would be expected to lower the oxidation potential compared to the unsubstituted parent compound, making it more susceptible to electrochemical oxidation.

Conversely, the sulfone group is readily reduced electrochemically. The electrochemical reduction of benzo[b]thiophene 1,1-dioxides has been reported to proceed via a two-electron process, leading to the cleavage of a carbon-sulfur bond and ultimately, after workup, to the formation of a reduced thiophene derivative or a ring-opened product. The precise outcome of the electrochemical reduction would likely depend on the reaction conditions, including the electrode material, solvent, and supporting electrolyte. The electrochemical behavior of sulfonamides and sulfonhydrazides, which contain the SO2 moiety, has also been investigated, revealing that the reduction potentials are sensitive to the molecular structure. researchgate.net

Table 2: Electrochemical Data for Related Thieno[3,2-b] bohrium.combenzothiophene Derivatives

CompoundOxidation Potential (V vs. SCE)Reference
3-methoxythieno[3,2-b] bohrium.combenzothiophene1.20 - 1.40 bohrium.comnih.gov
2,3-dimethylthieno[3,2-b] bohrium.combenzothiophene1.20 - 1.40 bohrium.comnih.gov
6-methoxythieno[3,2-b] bohrium.combenzothiophene-2-carboxylate1.20 - 1.40 bohrium.comnih.gov

Derivatization Strategies and Analogue Design Based on 6 Aminobenzo B Thiophene 1,1 Dioxide

Synthesis of Substituted 6-Aminobenzo[b]thiophene 1,1-dioxide Analogues for Structure-Reactivity Studies

A primary strategy for analogue design involves modification of the 6-amino group. The parent compound, this compound, is a key intermediate derived from the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic), a known inhibitor of the STAT3 protein. acs.orgnih.gov Researchers have synthesized a series of analogues from this amine intermediate to improve upon the properties of Stattic, aiming for characteristics such as enhanced blood-brain barrier permeability. acs.orgnih.gov

The general synthesis involves the reaction of the 6-amino group with various substituted benzaldehydes to yield 6-(benzylamino)benzo[b]thiophene 1,1-dioxide derivatives. acs.org This approach has led to the development of compounds like K2071, which features a 4-methoxybenzylamino substituent at the C6 position. acs.org

Below is a table of representative analogues synthesized from the this compound scaffold for SAR studies.

Compound IDSubstituent at 6-amino positionKey Structural Feature
K2071(4-methoxybenzyl)aminoParent compound with para-methoxy substitution
K2885(2-methoxybenzyl)aminoortho-methoxy substitution
K2886(3-methoxybenzyl)aminometa-methoxy substitution
K2887benzylaminoUnsubstituted benzyl (B1604629) group
K2263(4-fluorobenzyl)aminopara-fluoro substitution
K2888(4-(trifluoromethyl)benzyl)aminopara-trifluoromethyl substitution

Functionalization at Various Positions of the Benzo[b]thiophene 1,1-dioxide Skeleton

Beyond the 6-amino group, the benzo[b]thiophene 1,1-dioxide skeleton can be functionalized at several other positions, enabling the synthesis of a diverse range of derivatives.

C2-Position Functionalization: The C2 position is amenable to palladium-catalyzed C-H activation. acs.org One reported method is a Pd(II)-catalyzed direct arylation with arylboronic acids, yielding C2-arylated products. acs.org Another strategy is the Pd(II)-catalyzed C2-selective oxidative olefination, which couples the scaffold with styrenes and acrylates. acs.org These reactions provide a direct method for constructing π-conjugated systems. acs.orgacs.org

C2-C3 Bond Modification: The double bond between the C2 and C3 positions is a key site for reactivity. It can undergo an oxa-Michael addition reaction. For example, compound K2071 was treated with methanol (B129727) and LiOH to yield a product where methanol had added across the double bond. acs.org Additionally, this double bond can be reduced to create a saturated C2-C3 single bond, altering the planarity and electronic properties of the thiophene (B33073) dioxide ring. acs.org

Other Positions: While less commonly explored for the 6-amino variant, general strategies for functionalizing the broader benzo[b]thiophene class exist. These include Pd-catalyzed decarboxylative Heck coupling reactions of benzo[b]thiophene-2-carboxylic acids to introduce substituents. nih.gov Electrophilic substitution at the C6 position of the parent benzo[b]thiophene has also been characterized. nih.gov These methods suggest potential routes for creating more complex, polysubstituted analogues.

Conjugation of this compound with Other Bioactive Scaffolds or Functional Moieties

Conjugating the this compound core with other chemical entities is a powerful strategy to create hybrid molecules with novel or enhanced properties. This approach can improve pharmacokinetic profiles, introduce new biological activities, or combine multiple pharmacophores into a single molecule. nih.gov

A prominent example is the development of the derivative K2071, where the core scaffold is conjugated to a para-methoxybenzyl moiety. nih.gov This specific conjugation was designed to optimize physicochemical characteristics, including the ability to cross the blood-brain barrier. acs.orgnih.gov

The benzo[b]thiophene 1,1-dioxide scaffold has also been successfully linked to established drug molecules. In one study, derivatives were generated by reacting the core structure with natural products and pharmaceutical agents such as indomethacin, ibuprofen, and naproxen, showcasing the potential of this scaffold in drug derivatization. rsc.org This strategy of creating hybrid compounds can lead to increased biological effectiveness. nih.gov The development of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors further illustrates the utility of this approach in medicinal chemistry. nih.gov

Applications of 6 Aminobenzo B Thiophene 1,1 Dioxide in Advanced Research Domains

Utilization as a Versatile Building Block in Complex Organic Synthesis

6-Aminobenzo[b]thiophene 1,1-dioxide serves as a crucial starting material and intermediate in the synthesis of more complex molecular architectures, primarily within the realm of medicinal chemistry. The reactivity of its amino group and the benzo[b]thiophene 1,1-dioxide core allows for a variety of chemical transformations, leading to the creation of diverse molecular scaffolds.

The synthesis of this compound itself typically begins with benzo[b]thiophene. The sulfur atom is first oxidized to the corresponding 1,1-dioxide using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). This is followed by a regioselective nitration at the C6 position to yield 6-nitrobenzo[b]thiophene 1,1-dioxide, a compound also known as Stattic. The final step involves the reduction of the nitro group to an amino group, commonly achieved using iron powder and ammonium (B1175870) chloride, to produce this compound. acs.org

Once synthesized, this amine can be utilized in various reactions to generate a range of derivatives. For instance, it can undergo reactions to create substituted 6-(benzylamino)benzo[b]thiophene 1,1-dioxides. Furthermore, the double bond within the thiophene (B33073) dioxide ring is susceptible to reactions like the oxa-Michael addition. acs.org This reactivity highlights the compound's utility as a versatile building block for generating structurally diverse molecules with potential therapeutic applications.

Role in the Development of Functional Organic Materials and Devices

The benzo[b]thiophene 1,1-dioxide core is a subject of interest in materials science due to its electronic properties. While research specifically detailing the applications of the 6-amino substituted version is nascent, the broader class of benzo[b]thiophene derivatives shows significant promise in various functional organic materials and devices.

Thiophene-based compounds are widely used in organic electronics due to their excellent charge transport properties and high fluorescence quantum yields. beilstein-journals.org Fused-thiophene derivatives, including benzothiophenes, are particularly advantageous for their enhanced planarity and intermolecular interactions, which are beneficial for charge mobility. mdpi.com In the context of OPVs, thiophene derivatives have been incorporated as donors in organic dyes, demonstrating good photovoltaic performance and stability. rsc.org While specific data on this compound in OLEDs and OPVs is not extensively documented, the inherent properties of the benzothiophene (B83047) scaffold suggest its potential as a building block for designing new materials for these applications. The introduction of the sulfone group and the amino group can be used to tune the electronic energy levels (HOMO/LUMO) of the material, a critical aspect in the design of efficient OLEDs and OPVs.

The development of fluorescent probes for the detection of specific analytes is a significant area of research. Aminobenzo[b]thiophene derivatives have shown considerable potential in this field. For example, a ratiometric Schiff base fluorescent sensor derived from ethyl 3-aminobenzo[b]thiophene-2-carboxylate has been successfully synthesized for the highly sensitive and selective detection of In³⁺ and Pb²⁺ ions. nih.gov This sensor exhibited a dual-channel colorimetric and fluorescent response, with a very low detection limit for In³⁺. nih.gov The sensing mechanism is attributed to photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) processes. nih.gov

This example underscores the potential of the aminobenzo[b]thiophene scaffold in designing fluorescent probes. The amino group in this compound can be similarly functionalized to create sensors for a variety of ions and small molecules, making it a promising candidate for applications in environmental monitoring and biological imaging.

Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are of great interest for applications in optical data storage and molecular switches. Diarylethenes based on the benzo[b]thiophene-1,1-dioxide core have been developed and studied for their photochromic properties. researchgate.net The substitution on the thiophene rings has been shown to significantly affect the material's absorption and photochromic behavior. For instance, electron-donating groups can shift the absorption to longer wavelengths, while electron-withdrawing groups can influence the cyclization quantum yield and thermal stability. researchgate.net One such derivative demonstrated excellent fatigue resistance and thermal stability, undergoing photochromic reactions in solution, thin films, and even in a crystalline state. researchgate.net There is currently limited information available regarding the thermochromic applications of this compound.

Application in Medicinal Chemistry as a Privileged Scaffold for Ligand Design

The most significant and well-documented application of this compound is in the field of medicinal chemistry, where it serves as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs.

This compound is a key precursor in the synthesis of a variety of pharmacologically active compounds, most notably inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov STAT3 is a protein that plays a crucial role in cell proliferation, survival, and migration, and its persistent activation is associated with numerous cancers. researchgate.net

The compound 6-nitrobenzo[b]thiophene 1,1-dioxide, known as Stattic, is a known STAT3 inhibitor. nih.gov this compound is directly derived from the reduction of Stattic and serves as a scaffold for creating new analogues with improved properties. nih.gov For example, a series of derivatives have been synthesized from this compound to develop compounds with enhanced blood-brain barrier permeability for the treatment of brain tumors like glioblastoma. nih.gov

One such derivative, K2071, has shown promise not only as a STAT3 inhibitor but also as a mitotic poison with anticancer and senotherapeutic properties. nih.gov Structure-activity relationship studies have revealed that the double bond in the benzo[b]thiophene 1,1-dioxide core is crucial for the activity of these scaffolds. nih.gov The amino group at the 6-position provides a convenient handle for introducing various substituents to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

The table below summarizes some of the key derivatives of this compound and their biological targets.

DerivativeTargetTherapeutic Potential
Stattic (precursor)STAT3Anticancer
K2071STAT3, Mitotic poisonGlioblastoma therapy
Substituted 6-(benzylamino)benzo[b]thiophene 1,1-dioxidesSTAT3Anticancer

Exploration of Molecular Mechanisms of Action for Derived Compounds

Compounds derived from this compound have been shown to exert their biological effects through diverse and specific molecular mechanisms. These investigations are crucial for understanding their therapeutic potential and for guiding the rational design of next-generation molecules. The primary mechanisms elucidated for these derivatives involve the inhibition of key signaling pathways and direct interaction with specific cellular targets.

A notable area of research has been the development of analogues from this compound to improve upon the properties of Stattic, a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.govacs.org Stattic itself is the 6-nitro analogue, and its reduction provides the 6-amino starting material for these derivatives. nih.gov

One such derivative, identified as 6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071), has demonstrated a multi-faceted mechanism of action. nih.govnih.gov A primary mode of action for K2071 is the inhibition of the STAT3 signaling pathway. nih.govacs.org This is achieved by preventing the interleukin-6-stimulated phosphorylation of a specific amino acid, tyrosine 705, on the STAT3 protein. nih.govacs.org The inhibition of this phosphorylation event is critical as it blocks the subsequent activation, dimerization, and nuclear translocation of STAT3, thereby interfering with its function as a transcription factor. nih.gov

Interestingly, the cytotoxic effects of K2071 are not solely dependent on its STAT3 inhibitory activity. nih.govnih.gov The compound also acts as a mitotic poison, inducing a block in the mitotic progression of the cell cycle specifically during the prophase. nih.gov This STAT3-independent mechanism involves the disruption of mitotic spindle formation, a critical process for cell division. nih.gov Structure-activity relationship studies have revealed that the double bond between the C2 and C3 positions of the benzo[b]thiophene 1,1-dioxide core is crucial for this activity. acs.org

Further research into derivatives of the parent compound has identified molecules that act as covalent inhibitors. One study led to the discovery of a compound, designated B12, which was identified as a potent covalent inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. Mass spectrometry and mutagenesis studies confirmed that B12 forms a covalent bond with the Cys421 residue of the PHGDH enzyme, thereby inactivating it.

The table below summarizes the molecular mechanisms for key compounds derived from this compound.

CompoundTarget(s)Mechanism of ActionKey Findings
K2071 STAT3, Mitotic SpindleInhibition of STAT3 tyrosine 705 phosphorylation; Disruption of mitotic spindle formation.Dual-action inhibitor with both STAT3-dependent and independent cytotoxic effects. nih.govacs.org
B12 PHGDHCovalent modification of Cys421 residue.Irreversible inhibitor of a key enzyme in the serine synthesis pathway.

Catalytic Applications as Ligands or Organocatalysts

The application of this compound and its direct derivatives as ligands in metal-based catalysis or as organocatalysts is not a well-documented area in the current scientific literature. Extensive searches for such applications have not yielded specific examples where this compound or its immediate analogues are employed to facilitate or accelerate chemical reactions in a catalytic manner.

The broader benzo[b]thiophene 1,1-dioxide scaffold, however, is frequently the subject of catalytic transformations. Research has focused on developing new synthetic methods for these molecules, often employing transition metal catalysts. For instance, palladium-catalyzed reactions have been successfully used for the C2-selective direct arylation and olefination of the benzo[b]thiophene 1,1-dioxide ring system. nih.govacs.org These methods are valuable for creating new derivatives with potentially interesting photophysical or biological properties. nih.gov

In the field of organocatalysis, related but structurally distinct compounds have been used. For example, asymmetric [3+3] annulation reactions to construct complex polycyclic benzo[b]thiophene structures have been achieved using chiral quinine-derived bifunctional thiourea (B124793) as an organocatalyst with 2-aminobenzo[b]thiophenes as substrates. rsc.org

While the benzo[b]thiophene framework is clearly of interest in the context of catalysis—both as a target for synthesis and as a building block for more complex structures—the specific role of this compound as a catalytic agent itself remains an unexplored domain. Based on available research, its utility has been predominantly established as a precursor for biologically active molecules rather than as a component of catalytic systems.

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Aminobenzo B Thiophene 1,1 Dioxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the molecular structure of a compound. For 6-Aminobenzo[b]thiophene 1,1-dioxide, while it is utilized as a precursor in synthetic chemistry, detailed NMR data remains largely unpublished in peer-reviewed journals. nih.govacs.org A recent study on its derivatives indicated the acquisition of ¹H and ¹³C NMR spectra, though the specific data for the parent compound is not detailed in the main publication. acs.org

A comprehensive NMR analysis would typically involve the following techniques:

Technique Purpose Status for this compound
¹H NMR To identify the chemical environment of hydrogen atoms.Data not publicly available in detail.
¹³C NMR To identify the chemical environment of carbon atoms.Data not publicly available in detail.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To achieve a complete and unambiguous structural assignment, a suite of multi-dimensional NMR experiments is required. These techniques help to establish connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

Currently, there is no specific published data detailing the application of these multi-dimensional NMR techniques for the structural elucidation of this compound.

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in the solid state. This technique would be particularly useful for analyzing the crystalline form of this compound. However, there are no known solid-state NMR studies reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is essential for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₈H₇NO₂S), the expected exact mass can be calculated. While HRMS has been used to confirm the mass of its derivatives, specific experimental data and a detailed analysis of the fragmentation pattern for the parent compound are not available in the literature. nih.gov Such an analysis would provide valuable information for the structural confirmation and identification of the molecule in complex mixtures.

X-ray Crystallography for Precise Three-Dimensional Molecular and Crystal Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

A detailed crystallographic study would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound. To date, no single-crystal X-ray diffraction studies for this compound have been reported, and therefore, its crystal structure and packing arrangement remain undetermined.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the expected characteristic vibrational frequencies would include:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching3300-3500
Aromatic C-H Stretching3000-3100
Sulfone (S=O) Asymmetric & Symmetric Stretching1300-1350 and 1120-1160
C=C Aromatic Stretching1450-1600

While some chemical suppliers suggest the availability of IR and Raman spectra, the actual experimental data and detailed peak assignments are not present in published scientific literature. chemicalbook.com A thorough analysis of both IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule, aiding in its identification and characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of this compound are governed by the π-conjugated system of the benzothiophene (B83047) core, which is significantly influenced by the electron-donating amino group (-NH₂) at the 6-position and the electron-withdrawing sulfone group (-SO₂). This arrangement creates a "push-pull" system, which is characteristic of many fluorescent molecules.

While specific photophysical data for the parent this compound is not extensively detailed in publicly available literature, recent studies on closely related 6-dialkylamino benzo[b]thiophene 1,1-dioxide derivatives provide valuable insights into the expected spectroscopic behavior. A 2025 study detailed the synthesis and properties of such derivatives for use as large Stokes shift fluorophores. These compounds exhibit absorption maxima (λmax) in the range of 420-440 nm and emission maxima (λem) between 550-580 nm, resulting in substantial Stokes shifts of over 140 nm.

The observed electronic transitions are characteristic of intramolecular charge transfer (ICT) from the amino donor group to the sulfone acceptor group, facilitated by the conjugated π-system. This ICT character is often associated with a significant change in the dipole moment between the ground and excited states, leading to strong solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. The large Stokes shifts are particularly noteworthy, as they are beneficial in fluorescence imaging applications to minimize self-absorption and enhance detection sensitivity.

The photophysical properties of these "push-pull" benzo[b]thiophene 1,1-dioxide systems can be modulated by altering the substitution on the amino group and other positions of the aromatic core. This tunability allows for the rational design of fluorophores with specific absorption and emission characteristics tailored for various applications.

Table 1: Comparative Photophysical Data of 6-Dialkylamino Benzo[b]thiophene 1,1-dioxide Derivatives

Compound Absorption Max (λmax, nm) Emission Max (λem, nm) Stokes Shift (nm)
Derivative A ~420 ~560 >140
Derivative B ~435 ~575 >140
Derivative C ~440 ~580 >140

Data is generalized from recent findings on 6-dialkylamino "push-pull" type fluorophores.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. For CD spectroscopy to be applicable to the this compound scaffold, the molecule must be chiral. While the parent compound is achiral, the synthesis of stable chiral derivatives is a necessary first step for chiroptical studies.

Significant progress has been made in the asymmetric synthesis of chiral derivatives, particularly 2,3-dihydro-benzo[b]thiophene 1,1-dioxides. A notable study reported a highly efficient Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, yielding a variety of chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with excellent enantioselectivities (up to >99% ee) and high yields (up to 99%). rsc.orgnih.gov This synthetic advancement provides a crucial platform for investigating the chiroptical properties of this class of compounds.

The introduction of one or more stereocenters, for example at the 2 and 3 positions of the thiophene (B33073) ring, would render the molecule chiral. The resulting enantiomers would be expected to exhibit mirror-image CD spectra. The Cotton effects (the characteristic peaks in a CD spectrum) would correspond to the electronic transitions observed in the UV-Vis spectrum, but their sign (positive or negative) and intensity would be dependent on the absolute configuration of the stereocenters and the conformation of the molecule.

Although detailed CD spectroscopic data for chiral derivatives of this compound are not yet widely published, the successful synthesis of highly enantioenriched chiral precursors opens the door for such investigations. rsc.orgnih.gov Future CD studies on these chiral molecules could provide valuable information on their absolute configuration, conformational preferences in solution, and how the chiral structure influences the electronic properties of the benzothiophene 1,1-dioxide chromophore.

Table 2: Synthesis of Chiral 2,3-Dihydro-benzo[b]thiophene 1,1-dioxide Derivatives

Precursor Chiral Product Yield (%) Enantiomeric Excess (ee, %)
2-Phenylbenzo[b]thiophene 1,1-dioxide (R)-2-Phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide >99 >99
2-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide (R)-2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 99 99
3-Methylbenzo[b]thiophene 1,1-dioxide (R)-3-Methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 98 92

Data from Rh-catalyzed asymmetric hydrogenation studies. rsc.orgnih.gov

Computational and Theoretical Studies on 6 Aminobenzo B Thiophene 1,1 Dioxide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 6-Aminobenzo[b]thiophene 1,1-dioxide, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity profile.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For the benzo[b]thiophene 1,1-dioxide scaffold, computational studies on various derivatives consistently show that the LUMO is predominantly localized on the electron-deficient benzothiophene-dioxide bridge. rsc.orgntu.edu.tw This localization makes the C2-C3 double bond a prime site for nucleophilic attack, a characteristic feature of Michael acceptors. Conversely, the HOMO is typically located on other parts of the molecule. In the case of this compound, the presence of the electron-donating amino (-NH2) group at the C6 position is expected to significantly influence the HOMO, increasing its energy level and localizing electron density on the benzene (B151609) ring portion of the scaffold.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov The introduction of different substituents on the benzothiophene (B83047) scaffold can tune this gap; electron-donating groups tend to raise the HOMO energy and decrease the gap, while electron-withdrawing groups lower the LUMO energy, also decreasing the gap.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound.
Molecular OrbitalPrimary LocalizationAssociated ReactivityInfluence of Substituents
HOMO (Highest Occupied Molecular Orbital)Expected on the aminobenzene moietyNucleophilicity; site for electrophilic attackElectron-donating groups (like -NH2) raise HOMO energy
LUMO (Lowest Unoccupied Molecular Orbital)Benzo[b]thiophene 1,1-dioxide core (esp. C2-C3 bond)Electrophilicity; site for nucleophilic attack (Michael addition)Electron-withdrawing groups lower LUMO energy
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stabilitySubstituents that decrease the gap generally increase reactivity

An electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites. The ESP displays regions of negative potential (red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the ESP surface would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the sulfone group (-SO2) and, to a lesser extent, the lone pair of the amino group (-NH2). These are the primary sites for hydrogen bonding.

Positive Potential: Regions of positive potential would be located around the hydrogen atoms of the amino group and on the carbon framework, particularly the C2-C3 double bond, which is activated by the electron-withdrawing sulfone group.

Global reactivity descriptors, derived from the conceptual DFT framework, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), can also be calculated to provide quantitative measures of the molecule's reactivity.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectra: DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. Studies on C2-arylated benzo[b]thiophene 1,1-dioxides have shown that these compounds possess significant photoluminescence properties, and TD-DFT can be employed to understand the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer) responsible for these properties. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system.

In the context of this compound and its analogues, MD simulations are particularly valuable for studying their interactions with biological macromolecules, such as proteins. For example, a computational study on a series of benzothiophene-containing derivatives acting as selective estrogen receptor downregulators (SERDs) utilized MD simulations to assess the stability of the ligand-receptor complex. tandfonline.com By placing the docked ligand-protein complex in a simulated aqueous environment, researchers can observe its dynamic behavior over nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the stability of the binding pose predicted by molecular docking. tandfonline.com Such simulations provide crucial insights into the binding mode and stability of potential drug candidates within their target proteins. tandfonline.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex.
ParameterDescription/ExamplePurpose
Force FieldAMBER (ff14SB for protein), GAFF (for ligand)Defines the potential energy function for atoms and bonds.
Water ModelTIP3PExplicitly simulates the aqueous solvent environment.
Simulation Time50-100 nanosecondsAllows for sufficient sampling of molecular motions and interactions.
Analysis MetricRoot-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions, indicating the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of unsynthesized compounds and guide the design of more effective analogues.

The benzo[b]thiophene scaffold is present in numerous compounds with diverse biological activities, making it a prime candidate for QSAR studies. Several QSAR studies have been conducted on benzothiophene derivatives to understand the structural requirements for various therapeutic effects. researchgate.netnih.gov

Methods: Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA), which evaluates steric and electrostatic fields, and Comparative Molecular Similarity Index Analysis (CoMSIA), which adds hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov

Descriptors: The models identify which molecular properties (descriptors) are correlated with activity. For instance, a QSAR study on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase found that polar interactions (electrostatic and hydrogen-bonding) were key features affecting inhibitory activity and selectivity. nih.gov

Applications: For analogues of this compound, which are known to act as STAT3 inhibitors, QSAR models could be developed to correlate structural features with inhibitory potency. nih.govbohrium.com The resulting models, often visualized as contour maps, would highlight regions around the molecular scaffold where modifications (e.g., adding bulky groups, hydrogen bond donors/acceptors) are likely to increase or decrease activity.

Table 3: Examples of QSAR Studies on Benzothiophene Scaffolds.
Target/ActivityQSAR Method(s)Key Findings/Important DescriptorsReference
Anticancer (HDAC inhibitors)Multiple RegressionActivity correlated with steric, electrostatic, and electro-topological parameters. researchgate.net
Antimalarial (PfNMT inhibitors)HQSAR, CoMFA, CoMSIAPolar interactions (electrostatic, H-bonding) were critical for activity and selectivity. nih.gov
Anticoagulant (Factor IXa inhibitors)3D-QSAR (PLS)Identified H-bond acceptor/donor, positive charge, and aromatic features as important. pharmacophorejournal.com

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out entire potential energy surfaces, identify intermediates, and characterize the transition states that connect them. For the benzo[b]thiophene 1,1-dioxide core, computational studies can rationalize its known reactivity and predict new transformations.

A key reaction involving this scaffold is the Michael addition, owing to the electrophilic nature of the C2-C3 double bond. Computational methods can model the approach of a nucleophile, calculate the activation energy barrier for the addition, and determine the structure of the resulting enolate intermediate.

Furthermore, computational studies have been used to explain the mechanisms of more complex reactions. For instance, in an electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, DFT calculations were performed to rationalize the observed regioselectivity. The calculations revealed that a selective ipso-addition pathway, leading to a strained spirocyclic intermediate, was energetically favored over a direct ortho-attack, thus explaining the formation of the final product via an S-migration process. nih.gov Similarly, Frontier Molecular Orbital theory has been used to predict a novel deoxygenation pathway for this scaffold. researchgate.net These studies highlight the power of computational methods to provide deep mechanistic insights that are often inaccessible through experimental means alone. rsc.org

Emerging Research Directions and Future Perspectives for 6 Aminobenzo B Thiophene 1,1 Dioxide

Integration of 6-Aminobenzo[b]thiophene 1,1-dioxide into Bio-orthogonal Chemistry and Click Reactions

The inherent chemical reactivity of the benzo[b]thiophene 1,1-dioxide core makes it an intriguing candidate for bio-orthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes. ucsd.edu The double bond between the C2 and C3 positions of the thiophene (B33073) dioxide ring is a key structural feature, acting as a Michael acceptor. nih.gov This reactivity is crucial for the biological activity of its derivatives and can be harnessed for covalent modification of biomolecules. acs.orgnih.gov

Future research is anticipated to focus on two main areas:

Covalent Labeling: The electrophilic nature of the C2-C3 double bond could be exploited to act as a "warhead" for covalently targeting specific nucleophilic residues (like cysteine) in proteins. nih.gov This would enable its use in proteomic studies to label and identify protein targets or to create irreversible inhibitors.

Click Chemistry Handles: The amino group at the C6 position provides a convenient attachment point for introducing bio-orthogonal handles, such as azides or alkynes. These functionalized derivatives could then readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. ucsd.edu This would allow for the modular and efficient linking of the this compound scaffold to other molecules, including fluorescent dyes, affinity tags, or drug payloads, within a biological context.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional architectures from molecular building blocks. ijsr.netresearchgate.net The planar, aromatic structure of this compound suggests a propensity for π-π stacking interactions, a key driving force in self-assembly.

Emerging research in this area could involve:

Functional Hydrogels and Materials: By attaching peptides or other self-assembling moieties to the C6-amino group, it is conceivable to create derivatives that can form ordered nanostructures like fibers, ribbons, and, ultimately, functional hydrogels. These materials could find applications in tissue engineering and controlled drug release. researchgate.net

Host-Guest Systems: The electron-rich aromatic system could participate in host-guest chemistry, forming complexes with complementary molecules. This could be leveraged for creating molecular sensors or carriers. ijsr.net The design of such systems would rely on the principles of molecular recognition, where shape and electronic complementarity dictate the binding events. ijsr.netresearchgate.net

Exploration in Sensing Technologies and Environmental Remediation

While direct applications of this compound in sensing and remediation are still in their infancy, its chemical structure provides a strong basis for future exploration. The molecule possesses both a fluorophore (the aromatic system) and a potential binding site (the amino group), which are the core components of many chemosensors.

Potential future directions include:

Fluorescent Sensors: Modification of the amino group could lead to sensors that exhibit a change in fluorescence upon binding to specific analytes, such as metal ions or pollutants. The sensitivity and selectivity could be tuned by altering the substituents on the core structure.

Adsorbent Materials: The compound could be polymerized or grafted onto solid supports to create materials for environmental remediation. The aromatic rings and polar sulfone and amino groups could facilitate the adsorption of organic pollutants or heavy metals from water.

Development of Novel Synthetic Routes and Sustainable Methodologies

The established synthesis of this compound involves a multi-step process starting from benzo[b]thiophene, including oxidation of the sulfur, regioselective nitration, and subsequent reduction of the nitro group. acs.org While effective, there is a growing demand for more efficient and environmentally friendly synthetic methods.

Future research will likely pursue:

Greener Synthesis: Exploring alternative reagents and reaction conditions that align with the principles of green chemistry. This could involve using less hazardous solvents, reducing waste, and improving energy efficiency.

Catalytic Methods: Developing novel catalytic systems for the direct amination of the benzo[b]thiophene 1,1-dioxide core, bypassing the nitration and reduction steps. Organocatalysis, for instance, has shown promise in the stereoselective synthesis of related polycyclic benzo[b]thiophenes. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: Adopting modern synthetic technologies like flow chemistry or microwave irradiation could significantly shorten reaction times, improve yields, and allow for safer, more scalable production.

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The true potential of this compound lies at the intersection of several scientific fields. Its study is inherently multidisciplinary, requiring expertise in chemical synthesis, materials characterization, and biological evaluation. hilarispublisher.com

Organic Chemistry & Chemical Biology: This interface is currently the most active area of research. Chemists synthesize novel analogues by modifying the C6-amino group, and chemical biologists evaluate their effects on biological systems. acs.orghilarispublisher.com A prime example is the development of derivative K2071, which was designed to have improved physicochemical properties for better blood-brain barrier penetration and was subsequently identified as a mitotic poison and senotherapeutic agent. acs.orgnih.gov

Materials Science: The benzo[b]thiophene scaffold is a known component in organic semiconductors and light-emitting diodes. By leveraging the functional handle of the 6-amino group, this compound could be used as a monomer to create novel polymers with tailored electronic or photophysical properties for advanced materials applications.

Translation of Research Findings into Advanced Technological Applications

The ultimate goal of this foundational research is its translation into real-world technologies. The most promising avenue for this compound is currently in the biomedical field.

Therapeutic Agents: The compound serves as a key scaffold for developing new therapeutic agents. acs.org Research has shown that derivatives can act as potent inhibitors of cancer cell growth, inducing apoptosis and cell cycle arrest. nih.govnih.gov Specifically, derivatives have shown promise against glioblastoma, a highly aggressive brain tumor. acs.orgnih.gov Further development could lead to new treatments for various cancers and age-related diseases. nih.govacs.org Other related benzo[b]thiophene 1,1-dioxide structures, such as sulfonamide and carboxamide derivatives, have also demonstrated significant antineoplastic activity. nih.govresearchgate.net

Future Outlook

The research landscape for this compound is rapidly evolving. Initially a mere stepping stone in the synthesis of Stattic analogues, it is now recognized as a versatile platform for innovation. Future success will depend on continued multidisciplinary collaboration to explore its potential in bio-orthogonal applications, advanced materials, and novel therapeutics, ultimately translating these fundamental discoveries into tangible technological advancements.

Data on Emerging Applications

Research AreaPotential ApplicationKey Structural FeatureRelevant Research Finding
Bio-orthogonal ChemistryCovalent protein labeling, Click reactionsC2-C3 Double Bond, C6-Amino GroupThe core is a Michael acceptor; the amino group is a functional handle for attaching azide/alkyne tags. ucsd.edunih.gov
Supramolecular ChemistryHydrogels for tissue engineering, Molecular sensorsPlanar Aromatic System, C6-Amino GroupPropensity for π-π stacking and hydrogen bonding enables self-assembly. ijsr.net
Sensing TechnologyFluorescent chemosensors for pollutants/ionsAromatic Fluorophore, C6-Amino GroupThe structure contains essential components for a sensor: a signaling unit and a binding site.
Chemical BiologyProbes for studying biological systemsTunable ScaffoldServes as a core for developing specific inhibitors (e.g., STAT3) and therapeutic agents. acs.org
Advanced TherapeuticsAnticancer agents (e.g., for glioblastoma), SenotherapeuticsCore ScaffoldDerivatives like K2071 show potent cytotoxic, antimitotic, and senolytic activity. acs.orgnih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 6-aminobenzo[b]thiophene 1,1-dioxide?

The synthesis typically involves nitration of benzo[b]thiophene 1,1-dioxide using nitric and sulfuric acid to yield 6-nitro derivatives, followed by reduction (e.g., catalytic hydrogenation or chemical reductants) to introduce the amine group. For example, 6-nitrobenzo[b]thiophene 1,1-dioxide (precursor) is reduced to 6-amino derivatives with yields within normal ranges (58–60%) . Alternative routes include Meerwein’s method for sulfonamide derivatives, where diazonium salts react with sulfonyl chloride in the presence of cuprous chloride .

Q. How can structural modifications at the 2-position of benzo[b]thiophene 1,1-dioxide influence its reactivity?

Substituents at the 2-position (e.g., carbonyl, amide, or ester groups) enhance interactions with target proteins like STAT3 by occupying hydrophobic pockets in the SH2 domain. Molecular docking studies suggest that aromatic/aliphatic moieties at this position improve binding selectivity and potency. For instance, 2-carbonyl derivatives (CBT series) exhibit IC50 values as low as 0.70 μM in cancer cell lines due to strengthened BTP-protein interactions .

Q. What spectroscopic techniques are utilized to confirm the structure of synthesized derivatives?

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard. NOE experiments and long-range coupling analysis (e.g., 0.6 Hz coupling in 6-bromo-2,4-dimethyl derivatives) help assign regioselectivity in dimerization products . Mass spectrometry and IR spectroscopy further validate functional groups, particularly sulfonamide and carbonyl moieties .

Advanced Research Questions

Q. What methodologies are employed to evaluate the STAT3 inhibitory activity of this compound derivatives?

  • Luciferase Reporter Assays : Measure STAT3-dependent transcriptional activity in HeLa or MDA-MB-231 cells transfected with dual-luciferase constructs. Compound 6o, for example, reduced Firefly luciferase activity by 80% at 10 μM .
  • Flow Cytometry : Assess phosphorylation levels of STAT3 Tyr705 using phospho-specific antibodies.
  • Cell Viability Assays : Determine IC50 values (e.g., 0.70–2.81 μM for compound 65 across six cancer lines) .

Q. How do researchers address discrepancies in biological activity data among structurally similar derivatives?

Discrepancies arise from substituent effects. For example, adding an ether group at the double bond (compound 14) reduces antiproliferative activity, highlighting the critical role of the benzo[b]thiophene 1,1-dioxide pharmacophore . Systematic SAR studies compare logP values, steric hindrance, and electronic properties. Contradictions are resolved via ROS induction assays (e.g., dose-dependent ROS generation in MDA-MB-231 cells) and molecular dynamics simulations .

Q. What computational strategies are used to predict binding interactions with target proteins?

  • Molecular Docking : Models ligand placement in the STAT3 SH2 domain (PDB: 1BG1), focusing on pTyr705, hydrophobic pockets, and Leu706 interactions .
  • AMI Semiempirical Studies : Analyze frontier molecular orbital (FMO) gaps and transition states for Diels-Alder reactivity. Thiophene 1,1-dioxides exhibit lower activation barriers (e.g., 12 kcal/mol with benzoquinone) compared to thiophene .

Q. How is the role of ROS induction assessed in the cytotoxic mechanisms of these compounds?

Cells are pretreated with derivatives (e.g., 6o) and stained with DCFH-DA, a ROS-sensitive fluorescent probe. Flow cytometry quantifies fluorescence intensity, revealing dose-dependent ROS accumulation (e.g., 2.5-fold increase at 20 μM). Apoptosis is confirmed via Annexin V/PI staining and mitochondrial membrane potential loss .

Q. What approaches are taken to optimize pharmacokinetic properties for in vivo studies?

  • Enantioselective Synthesis : Rh-catalyzed hydrogenation (S/C = 5000) produces chiral dihydrobenzo[b]thiophene dioxides with >99% ee, improving metabolic stability .
  • LogP Adjustments : Hydrophobic substituents (e.g., phenethyl groups) enhance membrane permeability, as seen in BTS-2 (logP = 2.82) .

Q. How do researchers design chiral dihydrobenzo[b]thiophene 1,1-dioxides for enantioselective studies?

Rhodium catalysts (e.g., Rh(NBD)2BF4/L2) enable asymmetric hydrogenation of prochiral substrates. For 3-phenyl derivatives, >99% ee is achieved via optimized ligand-metal coordination, with gram-scale reactions maintaining >99% yield .

Q. What are the common diene reactivity characteristics of thiophene 1,1-dioxides in Diels-Alder reactions?

Thiophene 1,1-dioxides act as electron-deficient dienes due to sulfone groups, reacting preferentially with electron-rich dienophiles (e.g., ethylene, cyclopropene). Retro-cycloaddition and SO2 extrusion are minimized by stabilizing adducts with bulky substituents, as demonstrated in dimerization reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.